Cas no 2248374-76-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a specialized heterocyclic compound featuring both isoindoline and pyrazole moieties. Its molecular structure, incorporating chloro and fluoro substituents, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid aromatic framework and electron-withdrawing groups contribute to its stability and suitability for further functionalization. Its precise design allows for targeted applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of multiple reactive sites facilitates selective modifications, making it a versatile building block for research and industrial applications requiring high-purity intermediates.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate structure
2248374-76-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS No:2248374-76-5
MF:C18H9ClFN3O4
MW:385.733166456223
CID:6255818
PubChem ID:165974779
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate
    • 2248374-76-5
    • EN300-6520668
    • Inchi: 1S/C18H9ClFN3O4/c19-13-7-9(5-6-14(13)20)15-12(8-21-22-15)18(26)27-23-16(24)10-3-1-2-4-11(10)17(23)25/h1-8H,(H,21,22)
    • InChI Key: VVXLFVFGROBEBD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=C(C=NN1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 385.0265616g/mol
  • Monoisotopic Mass: 385.0265616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 92.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Comprehensive Overview

The compound with CAS No. 2248374-76-5, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential therapeutic applications.

The chemical structure of this compound is characterized by a pyrazole ring fused with a carboxylate group and a substituted phenyl moiety. The isoindole derivative serves as a key functional group, contributing to the molecule's stability and bioavailability. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in targeting specific cellular pathways associated with diseases such as cancer and neurodegenerative disorders.

Synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the yield and purity of the final product. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

From a pharmacological perspective, this compound exhibits potent inhibitory activity against various enzymes and receptors implicated in disease pathogenesis. For instance, studies have demonstrated its ability to modulate kinase activity, making it a potential candidate for anti-cancer therapies. Additionally, its selectivity for certain G-protein coupled receptors (GPCRs) suggests its utility in treating central nervous system disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic profiles of this compound with greater accuracy. Molecular docking studies have revealed that the compound interacts favorably with key residues in target proteins, enhancing its therapeutic potential. Furthermore, in vivo studies using animal models have shown promising results in terms of efficacy and safety profiles.

The biological activity of this compound is also influenced by its stereochemistry and physicochemical properties. Researchers have investigated the impact of substituent variations on its solubility, permeability, and metabolic stability. These findings are crucial for optimizing drug delivery systems and improving patient outcomes.

In terms of therapeutic applications, this compound holds promise in several therapeutic areas. Its anti-inflammatory and anti-proliferative properties make it a potential candidate for treating chronic diseases such as arthritis and cardiovascular disorders. Moreover, its ability to modulate immune responses has opened new avenues for immunotherapy research.

Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of this compound into clinical trials. Preclinical data indicate that it demonstrates superior efficacy compared to existing treatments while exhibiting minimal adverse effects. These findings underscore its potential as a next-generation therapeutic agent.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate represents a significant advancement in medicinal chemistry. Its unique structural features, coupled with cutting-edge research methodologies, position it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound is expected to pave the way for innovative therapeutic strategies in the coming years.

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